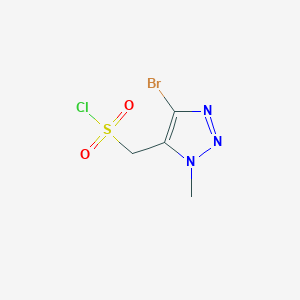
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromo group, a methyl group, and a methanesulfonyl chloride group attached to a triazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol.
Conversion to Methanesulfonyl Chloride: The (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is then reacted with methanesulfonyl chloride under appropriate reaction conditions to yield this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonyl chloride include:
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: This compound is a precursor in the synthesis of the methanesulfonyl chloride derivative.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonamide: This compound has a methanesulfonamide group instead of a methanesulfonyl chloride group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanesulfonic acid: This compound has a methanesulfonic acid group instead of a methanesulfonyl chloride group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the methanesulfonyl chloride group, which makes it a valuable reagent in various chemical and biological applications.
Eigenschaften
Molekularformel |
C4H5BrClN3O2S |
|---|---|
Molekulargewicht |
274.52 g/mol |
IUPAC-Name |
(5-bromo-3-methyltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H5BrClN3O2S/c1-9-3(2-12(6,10)11)4(5)7-8-9/h2H2,1H3 |
InChI-Schlüssel |
VVYXCWLGGLAXKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=N1)Br)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)




![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)



![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
